molecular formula C15H22N2O4 B1278258 (s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester CAS No. 77215-55-5

(s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester

Cat. No. B1278258
CAS RN: 77215-55-5
M. Wt: 294.35 g/mol
InChI Key: GUTOOFAUODQZRP-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl esters can be achieved through various methods. One common method is the Steglich Esterification, which is a mild reaction allowing the conversion of sterically demanding and acid labile substrates . Another method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes .


Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. For instance, they can be converted to other functional groups. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Transesterification is another common reaction involving β-keto esters .


Physical And Chemical Properties Analysis

Esters, including tert-butyl esters, have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between nonpolar alkanes and alcohols . They can engage in hydrogen bonding with water, so low molar mass esters are somewhat soluble in water .

Scientific Research Applications

Peptide and Peptidomimic Synthesis

(s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester has notable applications in the synthesis of peptides and peptidomimics. A study by Bovy and Rico (1993) details the use of related compounds in peptide synthesis, highlighting their utility in creating novel structures and potentially bioactive molecules (Bovy & Rico, 1993).

Dendron Synthesis

In the field of dendron synthesis, which is crucial for materials science and nanotechnology, this compound finds application in the synthesis of orthogonally protected two-generation dendrons. A study by Cardona and Gawley (2002) elaborates on the synthesis processes using similar compounds, demonstrating its relevance in advanced material synthesis (Cardona & Gawley, 2002).

Inhibitors of L-Asparagine Biosynthesis

Mokotoff and Logue (1981) explored compounds similar to (s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester as potential inhibitors of L-asparagine synthetase, indicating its possible application in biochemistry and pharmacology research (Mokotoff & Logue, 1981).

Chiral Stationary Phases in Liquid Chromatography

The compound plays a role in developing chiral stationary phases for enantiomer separation, as studied by Jin, Bae, and Lee (2009). Their research highlights the importance of such compounds in analytical chemistry, particularly in separating enantiomers in various substances (Jin, Bae, & Lee, 2009).

Safety And Hazards

Tert-butyl esters, like many organic compounds, can be combustible and should be kept away from heat, sparks, open flames, and hot surfaces . They should be handled with appropriate personal protective equipment, and any spills or leaks should be handled with caution .

Future Directions

The use of tert-butyl esters in organic synthesis continues to be a topic of research, with recent advances in methods such as transesterification and the development of safer and simpler alternatives for ester cleavage . The increasing interest in sustainable and environmentally friendly methods is likely to influence future research directions in this field .

properties

IUPAC Name

tert-butyl (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-13(18)12(9-16)17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTOOFAUODQZRP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445183
Record name (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester

CAS RN

77215-55-5
Record name (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tertiary butyl Na-Z-L-2,3-diaminopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-(S)-(benzyloxycarbonyl)amino-3-aminopropionate (Fluka) (5.25 g, 22 mmol) in dioxane (75 mL) and conc. sulfuric acid (9 mL) was cooled to 0° C. and treated with 100 mL isobutylene in a Fisher Porter high pressure apparatus. The reaction was allowed to warm to room temperature and was stirred for 24 h. The reaction was vented, then poured into water (200 mL) to give an acidic solution that was extracted with ether (2×50 mL). The aqueous layer was carefully basified with conc. NaOH to pH 11-12 and extracted with 3×150 mL EtOAc. The EtOAc was removed in vacuo and the residue was azeotroped with toluene and dried under vacuum to give 4-1 as an oil. Rf (5% MeOH/CHCl3 saturated with NH3) 0.31. 1H NMR (400 MHz, CDCl3) δ7.3 (m, 5H), 5.6 (bs, 1H), 5.1 (s, 2H), 4.22 (bs, 1H), 3.05 (m, 2H), 1.45 (s, 9H), 1.4-1.2 (b, 2H).
Name
2-(S)-(benzyloxycarbonyl)amino-3-aminopropionate
Quantity
5.25 g
Type
reactant
Reaction Step One
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75 mL
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solvent
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9 mL
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solvent
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100 mL
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Name
Quantity
200 mL
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reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

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NCC(NC(=O)OCc1ccccc1)C(=O)[O-]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester
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Citations

For This Compound
1
Citations
X Wang, Y Chen, Y Xiong, L Zhang… - Journal of Medicinal …, 2023 - ACS Publications
Prostate-specific membrane antigen (PSMA) overexpressed on prostate cancer (PCa) cells is a satisfactory theranostic target in PCa. To seek novel non-glutamate-urea-based PSMA …
Number of citations: 3 pubs.acs.org

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